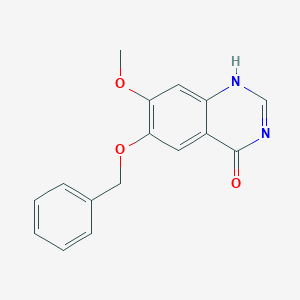
7-methoxy-6-phenylmethoxy-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-phenylmethoxy-1H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-6-phenylmethoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-methoxy-6-phenylmethoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in critical biological processes, leading to its therapeutic effects . For example, it may inhibit the activity of kinases and other signaling proteins, thereby modulating cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
6-methoxy-7-phenylmethoxy-1H-quinazolin-4-one: This compound shares a similar structure but differs in the position of the methoxy and phenylmethoxy groups.
7-benzyloxy-6-methoxy-1H-quinazolin-4-one: Another closely related compound with a benzyloxy group instead of a phenylmethoxy group.
Uniqueness
7-methoxy-6-phenylmethoxy-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties . Its unique structure allows for selective interactions with biological targets, making it a valuable compound for drug discovery and development .
Propiedades
IUPAC Name |
7-methoxy-6-phenylmethoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-8-13-12(16(19)18-10-17-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDIEWQHFJNDTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=NC2=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)NC=NC2=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Fluoranyloxy-[2,3,4-tris(fluoranyl)phenyl]boranyl] hypofluorite](/img/structure/B7888442.png)


![1-Chloro-3-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B7888468.png)






![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7888536.png)

